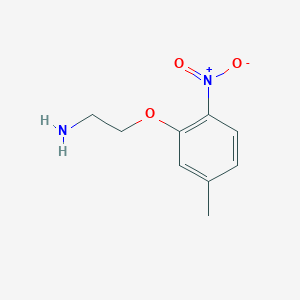

2-(5-Methyl-2-nitrophenoxy)ethan-1-amine

Description

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

2-(5-methyl-2-nitrophenoxy)ethanamine |

InChI |

InChI=1S/C9H12N2O3/c1-7-2-3-8(11(12)13)9(6-7)14-5-4-10/h2-3,6H,4-5,10H2,1H3 |

InChI Key |

NVOFVIKJPLYLSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])OCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-nitrophenoxy)ethan-1-amine typically involves the nitration of 5-methylphenol to form 5-methyl-2-nitrophenol. This intermediate is then reacted with ethylene oxide to produce 2-(5-methyl-2-nitrophenoxy)ethanol. Finally, the ethanol derivative is converted to the ethanamine through a reductive amination process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The key steps include nitration, etherification, and reductive amination, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-nitrophenoxy)ethan-1-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The ethanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Various nucleophiles, such as halides or alkoxides.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

Reduction: 2-(5-Methyl-2-aminophenoxy)ethan-1-amine.

Substitution: Various substituted ethanamines.

Oxidation: 2-(5-Carboxy-2-nitrophenoxy)ethan-1-amine.

Scientific Research Applications

2-(5-Methyl-2-nitrophenoxy)ethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-nitrophenoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The ethanamine group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Nitro vs. Methoxy/Halogen Groups

Compound A : 2-(2,5-Dimethoxy-4-nitrophenyl)-N-(2-fluorobenzyl)ethan-1-amine (25N-NBF)

- Structure : Nitro at 4-position, dimethoxy (-OCH₃) at 2,5-positions, and a fluorobenzyl group on the amine .

- The fluorobenzyl group in 25N-NBF introduces steric bulk and lipophilicity, contrasting with the simpler ethanamine chain in the target compound.

Compound B : 25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine)

- Structure : Iodo (-I) at 4-position, dimethoxy at 2,5-positions, and a methoxybenzyl group .

- Comparison :

- Halogen substituents (e.g., iodine) in NBOMe derivatives enhance receptor binding potency in psychoactive applications, whereas the methyl group in the target compound may offer milder steric effects .

- NBOMe compounds are associated with serotonin receptor agonism (5-HT₂A), while the target compound’s pharmaceutical applications remain underexplored .

Positional Isomerism: Nitro and Methyl Orientation

Compound C : 1-(2-Methoxy-5-nitrophenyl)ethan-1-amine

- Structure : Nitro at 5-position, methoxy (-OCH₃) at 2-position, and an ethanamine chain .

- Comparison :

- The methoxy group in Compound C increases solubility compared to the methyl group in the target compound.

- Positional differences (nitro at 5 vs. 2 in the target compound) influence electronic distribution and intermolecular interactions.

Functional Group Variations

Compound D : 2,2-Diphenylethan-1-amine

- Structure : Two phenyl groups attached to the ethanamine backbone .

- Comparison: The absence of nitro or methyl groups in Compound D reduces electrophilicity, making it more suitable as a building block for non-polar bioactive molecules . Diphenylethylamine derivatives are widely used in hybrid material synthesis, contrasting with the target compound’s niche pharmaceutical role .

Compound E : 2-(3,4-Methylenedioxyphenyl)ethylamine

Physicochemical Properties

Biological Activity

2-(5-Methyl-2-nitrophenoxy)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Characterized by a nitrophenol moiety linked to an ethanamine group, this compound exhibits unique chemical properties that allow it to interact with various biological targets. Research indicates that it may serve as an enzyme inhibitor, making it valuable for studies in metabolic diseases and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N2O3, and its structure features a nitro group that can be reduced to form reactive intermediates. This reactivity allows for interactions with biological macromolecules, influencing various biochemical pathways.

| Property | Details |

|---|---|

| Molecular Formula | C9H12N2O3 |

| Molecular Weight | 196.20 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. The nitro group can undergo reduction, leading to the formation of reactive species that can modify proteins and nucleic acids. The ethanamine moiety facilitates hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to its targets.

Enzyme Inhibition

Studies have shown that this compound inhibits specific enzymes involved in metabolic processes. For instance, it has been evaluated for its inhibitory effects on lysosomal phospholipase A2 (LPLA2), which plays a crucial role in lipid metabolism. The inhibition of LPLA2 could have implications for drug-induced phospholipidosis, a condition characterized by abnormal lipid accumulation in cells .

Biological Activity

The biological activities of this compound include:

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens.

- Anticancer Potential : The compound's ability to inhibit specific enzymes may contribute to its anticancer properties, making it a candidate for further investigation in cancer therapeutics.

- Metabolic Regulation : Its role as an enzyme inhibitor suggests potential applications in regulating metabolic pathways, particularly those related to lipid metabolism.

Case Study 1: Inhibition of LPLA2

A study assessing the inhibitory effects of various small molecules on LPLA2 demonstrated that this compound significantly reduced enzyme activity. The assay involved measuring the absorbance of reaction products at specific time intervals, indicating the compound's efficacy as an inhibitor .

Case Study 2: Anticancer Activity

In vitro tests conducted on cancer cell lines revealed that this compound exhibited selective antiproliferative effects. The half-maximal inhibitory concentration (IC50) values were determined, showing promising results that warrant further exploration into its mechanism of action against cancer cells .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(2-Methyl-5-nitrophenoxy)ethan-1-amine | C9H12N2O3 | Different substitution pattern on the phenoxy group |

| 1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride | C9H12N3O3 | Different positioning of methyl and nitro groups |

The structural variations influence reactivity and biological activity, highlighting the significance of the substitution pattern in determining the compound's properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Methyl-2-nitrophenoxy)ethan-1-amine, and what critical parameters influence yield?

- Methodology : The synthesis typically involves a multi-step reaction starting with nitration and alkylation of substituted phenols. For example, the nitro group can be introduced via electrophilic aromatic substitution, followed by nucleophilic substitution to attach the ethanamine moiety. Key parameters include temperature control (60–80°C for nitration), solvent choice (e.g., DMF for alkylation), and stoichiometric ratios of reagents (e.g., 1.2:1 amine-to-phenol ratio) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) is recommended to achieve >95% purity, as seen in structurally similar aryl ether amines .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Spectroscopy :

- NMR : Expect aromatic protons at δ 7.2–7.8 ppm (meta to nitro group) and δ 6.8–7.1 ppm (ortho/para to methyl). The ethanamine chain shows signals at δ 3.4–3.6 ppm (CH₂NH₂) and δ 1.2–1.4 ppm (CH₃) .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 211.2 (C₉H₁₂N₂O₃).

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic media?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water (<0.1 mg/mL at 25°C). Stability tests indicate degradation under strong acidic/basic conditions (pH <3 or >10), with a half-life of <24 hours .

- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the amine group .

Advanced Research Questions

Q. How can computational modeling predict the biological targets and ADMET properties of this compound?

- Target Prediction : Molecular docking (AutoDock Vina) against kinase or GPCR libraries (e.g., PDB, ChEMBL) identifies potential interactions with serotonin receptors (5-HT₂A/2C) due to structural similarity to aryl ether amines .

- ADMET : SwissADME predicts moderate blood-brain barrier permeability (BOILED-Egg model: CNS+) and CYP2D6 inhibition risk. Toxicity screening (ProTox-II) suggests hepatotoxicity alerts (Tanimoto score >0.8 vs. known hepatotoxins) .

Q. What strategies resolve contradictions in reported biological activity data across in vitro and in vivo studies?

- Case Study : If one study reports neuroprotective effects (EC₅₀ = 10 µM) while another shows no activity, validate assay conditions (e.g., cell line specificity, serum-free media). Cross-check metabolite profiles (LC-MS/MS) to rule out instability-driven discrepancies .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent choice, exposure time) impacting IC₅₀ values in cytotoxicity assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Scale-Up Issues : Racemization occurs during alkylation at >100 g scale due to prolonged heating. Mitigate via low-temperature (0–5°C) reactions with chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution (lipase-catalyzed acetylation) .

- Process Optimization : Continuous flow reactors reduce reaction time (from 12 hours to 2 hours) and improve yield (85% vs. 65% batch) by enhancing mixing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.